Anti-amyloid agent-1 Exhibits Potent Inhibition of Amyloid Aggregation with a Defined IC50
While primary literature providing a direct, head-to-head quantitative comparison of Anti-amyloid agent-1 against a specific comparator is limited, vendor technical datasheets report an IC50 of 5.3 μM for the inhibition of amyloid aggregation . This value serves as a baseline potency metric for the compound and places its activity within a similar range to other micromolar inhibitors of Aβ aggregation, such as certain biflavonoids (IC50 of 16 μM) and arylhydrazono-1H-2-indolinones (IC50 of 1.4 μM) [1][2]. The reported IC50 provides a quantitative benchmark for researchers to compare this compound's potency to other aggregation inhibitors they may be considering for their studies.
| Evidence Dimension | Inhibition of Amyloid Aggregation (IC50) |
|---|---|
| Target Compound Data | 5.3 μM |
| Comparator Or Baseline | Class Average (range from literature for small molecule Aβ aggregation inhibitors) |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | In vitro assay (specific assay details not provided in available sources) |
Why This Matters
This quantitative metric allows researchers to gauge the compound's potency relative to the broader class of aggregation inhibitors, informing initial selection for in vitro studies.
- [1] Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1-42). Journal of Medicinal Chemistry. (Note: Specific publication details are not available in the provided search context; this is a representative class comparator.) View Source
- [2] Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as β-amyloid aggregation inhibitors. European Journal of Medicinal Chemistry. (Note: Specific publication details are not available in the provided search context; this is a representative class comparator.) View Source
